4,7-difluoro-3H-imidazo[4,5-c]pyridine
Beschreibung
BenchChem offers high-quality 4,7-difluoro-3H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-difluoro-3H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H3F2N3 |
|---|---|
Molekulargewicht |
155.10 g/mol |
IUPAC-Name |
4,7-difluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
InChI-Schlüssel |
QBPJSVISRPFKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=N1)F)NC=N2)F |
Herkunft des Produkts |
United States |
4,7-difluoro-3H-imidazo[4,5-c]pyridine isomeric forms and tautomers
The following technical guide details the isomeric forms, tautomerism, and reactivity of 4,7-difluoro-3H-imidazo[4,5-c]pyridine . This scaffold is a critical bioisostere in medicinal chemistry, particularly as a precursor for 3-deazapurine nucleosides and kinase inhibitors.[1]
Isomeric Forms, Tautomeric Equilibria, and Synthetic Utility
Executive Summary
Compound Identity: 4,7-difluoro-3H-imidazo[4,5-c]pyridine CAS Registry Number: 855006-72-3 Core Scaffold: Imidazo[4,5-c]pyridine (3-deazapurine) Primary Application: A "privileged fragment" for SNAr-based synthesis of adenosine mimics (kinase inhibitors) and antiviral nucleosides.[1]
This guide analyzes the structural dynamics of the 4,7-difluoro substituted core. Unlike the symmetric benzimidazole scaffold, the imidazo[4,5-c]pyridine system is electronically asymmetric due to the pyridine nitrogen (N5). The introduction of fluorine atoms at the C4 and C7 positions creates a unique "push-pull" electronic environment that dictates tautomeric preference and regioselective reactivity.
Structural Analysis & Numbering
To understand the isomerism, one must first map the IUPAC numbering against the biologically relevant "deazapurine" numbering.
Numbering Systems
-
IUPAC Numbering: The pyridine nitrogen is assigned position 5 . The bridgehead carbons are 3a and 7a . The fluorine substituents are at 4 (adjacent to the bridgehead/N3 side) and 7 (adjacent to the bridgehead/N1 side).
-
Deazapurine Mapping: In nucleoside chemistry, this scaffold is often called 3,6-difluoro-3-deazapurine .[1]
-
Imidazo C4
Purine C6 (The site of the exocyclic amine in Adenine). -
Imidazo C7
Purine C3 (The "deaza" position). -
Imidazo N5
Purine N1.
-
Electronic Environment
The presence of fluorine atoms at C4 and C7 drastically alters the pKa and stability of the annular nitrogens.
-
C4-F: Located ortho to the pyridine nitrogen (N5).[1] This position is highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
C7-F: Located meta to the pyridine nitrogen (N5).[1] This fluorine is relatively stable and typically retained in final drug candidates to modulate metabolic stability.
Tautomerism: 1H vs. 3H Equilibrium
The defining feature of the free base is the prototropic tautomerism between the N1 and N3 imidazole nitrogens. While often written as 3H in catalogs, the molecule exists in a dynamic equilibrium.
The Equilibrium
The proton can migrate between N1 and N3. The position of the equilibrium is governed by:
-
Lone Pair Repulsion: Interaction between the imidazole nitrogen lone pairs and the adjacent fluorine lone pairs.
-
Dipole Alignment: The strong C-F dipoles relative to the ring dipole.
Figure 1: Tautomeric equilibrium between 1H and 3H forms. In solution, the specific tautomer favored depends on solvent polarity, but the 3H form is often cited as the reference state in non-polar contexts.
Mechanistic Insight: Why "3H"?
In the 3H-tautomer , the proton resides on N3.
-
Proximity to C4-F: N3 is adjacent to C4.[1] The C4-F bond is highly polarized.[1]
-
Electrostatics: A proton on N3 can form a weak intramolecular electrostatic interaction (anomeric-like) with the ortho-fluorine (C4-F), or conversely, the lone pair on N3 would suffer severe repulsion from the electron-rich C4-F. Protonating N3 relieves this lone-pair/lone-pair repulsion.[1]
Synthesis and Regioselectivity
The synthesis of 4,7-difluoro-3H-imidazo[4,5-c]pyridine typically proceeds via the cyclization of a diaminopyridine precursor.[1]
Synthetic Route
Precursor: 2,6-difluoro-3,4-diaminopyridine.[1] Reagents: Formic acid, Triethyl orthoformate, or Diethoxymethyl acetate.
Reactivity: The SNAr "Switch"
This molecule is designed as a reactive scaffold. The C4-F is the "reactive handle," while the C7-F is the "metabolic shield."[1]
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Selectivity: The C4 position is ortho to the pyridine nitrogen (N5), making it highly electrophilic. The C7 position is meta to N5 and is deactivated toward nucleophilic attack relative to C4.
-
Outcome: Treatment with amines (e.g., ammonia, alkylamines) selectively displaces the C4-Fluorine , yielding 4-amino-7-fluoro derivatives (Adenine mimics).[1]
Figure 2: Synthesis and downstream application via regioselective SNAr.
Experimental Characterization Protocols
To distinguish tautomers and isomers, the following protocols are standard validation systems.
NMR Validation (HMBC)
Distinguishing the 1H and 3H tautomers (or N-alkylated regioisomers) requires 2D NMR.[1]
-
Protocol: Dissolve 5-10 mg in DMSO-d6. Run 1H-13C HMBC.[1]
-
Diagnostic Signal:
-
3H-Isomer: The proton on N3 (or alkyl group) will show a strong 3-bond coupling (
) to C3a and C2 .[1] Crucially, it may show coupling to C4 (the fluorinated carbon). -
1H-Isomer: The proton on N1 will couple to C7a and C2 .[1] It will show coupling to C7 .
-
Note: In rapid exchange (free base), signals may broaden. Cooling to -40°C can freeze the tautomeric equilibrium.[1]
-
Data Summary Table
| Property | Value / Description | Note |
| Formula | C₆H₃F₂N₃ | |
| MW | 155.11 g/mol | |
| pKa (Calc) | ~6.5 (Imidazole NH) | Acidity increased by F-substitution |
| Primary Tautomer | 3H -imidazo[4,5-c]pyridine | Favored by C4-F repulsion |
| Reactive Site | C4 (C-F bond) | Activated by N5 (Ortho effect) |
| Stable Site | C7 (C-F bond) | Meta to N5; resistant to SNAr |
| Solubility | DMSO, Methanol, DMF | Poor in water (neutral form) |
References
-
Kandasamy, S., & Cook, P. D. (2005). Direct SNAr amination of fluorinated imidazo[4,5-c]pyridine nucleosides: Efficient syntheses of 3-fluoro-3-deazaadenosine analogs.[1][2][3][4] Tetrahedron Letters, 46(29), 4879-4882. Link
-
Townsend, L. B. (Ed.).[5] (1988). Chemistry of Nucleosides and Nucleotides. Plenum Press. (General reference for deazapurine numbering and tautomerism).
-
Dymińska, L., et al. (2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products.[6] Journal of Natural Products, 76(9), 1637-1646.[6] Link
-
PubChem Compound Summary. 4,7-difluoro-3H-imidazo[4,5-c]pyridine (CID 11467895).[1] Link
Sources
- 1. US8629275B2 - AHCY hydrolase inhibitors for treatment of hyper homocysteinemia - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Reductive Cyclization of Fluorinated Nitropyridines: A Guide for Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated N-Heterocycles in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates into improved pharmacokinetic and pharmacodynamic profiles. Among the privileged heterocyclic cores in drug discovery, fused N-heterocycles derived from pyridines, such as imidazopyridines and benzimidazoles, are of particular significance due to their presence in numerous therapeutic agents.[3][4]
The reductive cyclization of ortho-substituted nitropyridines is a powerful and convergent strategy for the synthesis of these valuable heterocyclic systems. This approach involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation reaction with a suitably positioned functional group to form the new heterocyclic ring. When applied to fluorinated nitropyridine precursors, this methodology provides a direct route to novel, fluorinated drug candidates.
This application note provides a comprehensive overview of the key protocols for the reductive cyclization of fluorinated nitropyridines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation in their discovery programs. We will delve into the mechanistic rationale behind various experimental choices, provide detailed step-by-step protocols for different reducing agents, and discuss the applications of the resulting fluorinated heterocycles in drug development.
Mechanistic Considerations: The Impact of Fluorine on Reductive Cyclization
The reductive cyclization of a fluorinated nitropyridine is a two-stage process: reduction of the nitro group followed by intramolecular cyclization. The presence of a fluorine atom on the pyridine ring can influence both of these steps.
1. Reduction of the Nitro Group:
The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species. The electron-withdrawing nature of the fluorine atom can make the nitro group more electrophilic and thus more susceptible to reduction.[5] However, the choice of reducing agent is critical to ensure chemoselectivity, preserving the C-F bond and other sensitive functional groups.
2. Intramolecular Cyclization:
The subsequent cyclization is typically an intramolecular nucleophilic attack of the newly formed amine onto an adjacent electrophilic group (e.g., an aldehyde, ketone, or a group that can be converted into one in situ). The fluorine atom can modulate the nucleophilicity of the amine and the electrophilicity of the cyclization partner through inductive and resonance effects. The position of the fluorine atom relative to the reacting centers is therefore a key consideration in reaction design.
Experimental Protocols
This section details several common and effective protocols for the reductive cyclization of fluorinated nitropyridines. The choice of protocol will depend on the specific substrate, the desired scale of the reaction, and the available laboratory equipment.
Protocol 1: Reductive Cyclization using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and versatile reducing agent that is particularly useful for the one-pot synthesis of benzimidazoles and related heterocycles from ortho-nitroanilines and aldehydes.[6][7][8] This method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups.
Application: Synthesis of 2-Aryl-5-fluorobenzimidazoles from 4-Fluoro-2-nitroaniline and Aromatic Aldehydes.
Reaction Scheme:
A general reaction scheme for the synthesis of 2-Aryl-5-fluorobenzimidazoles.
Materials:
-
4-Fluoro-2-nitroaniline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium hydroxide (NH₄OH), 5 N aqueous solution
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add 4-fluoro-2-nitroaniline (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the starting materials.
-
Prepare a fresh 1 M aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water).
-
Add the sodium dithionite solution to the reaction mixture.
-
Heat the reaction mixture to 70°C with vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 5 N aqueous ammonium hydroxide (2 mL) dropwise to the reaction mixture. A precipitate should form.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid product under reduced pressure to afford the desired 2-aryl-5-fluorobenzimidazole.[9]
Causality Behind Experimental Choices:
-
Sodium Dithionite: Provides a mild reduction of the nitro group to the corresponding diamine in situ. Its use in an aqueous/alcoholic medium is convenient and avoids harsh, acidic conditions that could be detrimental to some substrates.[10]
-
Ethanol/Water: A common solvent system for this reaction, as it solubilizes both the organic starting materials and the inorganic reducing agent.
-
Ammonium Hydroxide: Used to basify the reaction mixture and precipitate the final product, facilitating its isolation.
Protocol 2: Reductive Cyclization using Stannous Chloride (SnCl₂)
Stannous chloride is a classic and effective reducing agent for aromatic nitro compounds.[11][12] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The reaction is typically carried out in an acidic medium.
Application: Synthesis of 5-Fluoroimidazo[4,5-b]pyridines from 3-Amino-2-nitro-5-fluoropyridine and Aldehydes.
Reaction Scheme:
General synthesis of 5-Fluoroimidazo[4,5-b]pyridines.
Materials:
-
3-Amino-2-nitro-5-fluoropyridine
-
Aldehyde (aliphatic or aromatic)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Reaction flask with a stirrer and a cooling bath
Procedure:
-
In a reaction flask, dissolve stannous chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add the 3-amino-2-nitro-5-fluoropyridine (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, add the aldehyde (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide. Caution: The neutralization is exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 5-fluoroimidazo[4,5-b]pyridine.
Causality Behind Experimental Choices:
-
Stannous Chloride in HCl: This combination provides a strong reducing environment for the nitro group. The acidic conditions also facilitate the subsequent cyclization by protonating the carbonyl group of the aldehyde, making it more electrophilic.[13]
-
Excess Reducing Agent: An excess of SnCl₂ is often used to ensure complete reduction of the nitro group.
-
Controlled Temperature: The initial addition of the nitropyridine is performed at a low temperature to control the exothermicity of the reaction.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, with water being the only byproduct.[14] Palladium on carbon (Pd/C) is a commonly used catalyst. This method is particularly suitable for large-scale synthesis.
Application: Synthesis of Fluorinated Diaminopyridines as Precursors for Fused Heterocycles.
Reaction Scheme:
Catalytic hydrogenation of a fluorinated nitropyridine.
Materials:
-
Fluorinated nitropyridine substrate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add the fluorinated nitropyridine and a suitable solvent (e.g., methanol or ethanol).
-
Flush the flask with an inert gas (nitrogen or argon) to remove oxygen.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% loading) to the reaction mixture.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Begin vigorous stirring at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by hydrogen uptake or by TLC/LC-MS.
-
Once the reaction is complete, vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.
-
Concentrate the filtrate under reduced pressure to yield the desired fluorinated amine, which can then be used in a subsequent cyclization step.[14]
Causality Behind Experimental Choices:
-
Pd/C Catalyst: A highly efficient and reusable catalyst for the reduction of nitro groups. It offers good chemoselectivity, often leaving other functional groups intact.
-
Hydrogen Gas: A clean and atom-economical reducing agent.
-
Inert Atmosphere: Essential to prevent catalyst deactivation and for safety reasons, as hydrogen is flammable.
-
Celite® Filtration: Used to safely and effectively remove the fine, solid catalyst from the reaction mixture.
Data Presentation: Comparison of Reductive Cyclization Protocols
| Starting Material Example | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-2-nitroaniline + Benzaldehyde | Na₂S₂O₄ | - | EtOH/H₂O | 70 | 5 | Good | [9] |
| 3-Amino-2-nitro-5-fluoropyridine + Aldehyde | SnCl₂·2H₂O | - | HCl | RT - 50 | Varies | Good | [15] |
| 2-Amino-5-bromo-3-nitropyridine | Fe / HCl | - | EtOH/H₂O | Reflux | 1 | High | [16] |
| Fluorinated Nitropyridine | H₂ | 10% Pd/C | MeOH | RT | Varies | High | [14] |
| o-Nitrophenyl Propargyl Alcohols | Fe/HCl | - | Varies | Varies | Varies | 82-95 | [13] |
Applications in Drug Development
The fluorinated N-heterocycles synthesized via reductive cyclization of fluorinated nitropyridines are valuable scaffolds in drug discovery. The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic properties.
-
Fluorinated Benzimidazoles: These compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][17][18] For example, 2-(m-fluorophenyl)-benzimidazole derivatives have shown promising activity against Gram-negative bacteria.[17] The presence of a fluorine atom on the phenyl ring of benzimidazole derivatives has been shown to enhance their antifungal activity against Candida albicans.[4]
-
Fluorinated Imidazo[4,5-b]pyridines: This scaffold is a privileged fragment in medicinal chemistry. A single fluorine atom at the 5-position of the imidazo[4,5-b]pyridine ring in a series of trypanosomal methionyl-tRNA synthetase inhibitors led to improved affinity, potency, and oral bioavailability.[19]
-
Fluorinated Imidazo[1,2-a]pyridines: These compounds are being investigated for a variety of therapeutic applications, including as potential antipsychotic agents.[20] The incorporation of fluorine can enhance metabolic stability and bioavailability without disrupting the molecule's interaction with its biological target.[21]
Conclusion
The reductive cyclization of fluorinated nitropyridines is a robust and versatile strategy for the synthesis of medicinally important fluorinated N-heterocycles. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and excellent chemoselectivity. The resulting fluorinated scaffolds offer significant opportunities for the development of novel therapeutics with enhanced properties. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the design and synthesis of next-generation drug candidates.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
- Importance of Fluorine in Benzazole Compounds. (2020). PMC.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). Journal of Medicinal Chemistry.
- Synthesis and Characterization of 2-Arylbenzimidazoles by Reaction of o-Nitroaniline and Aromatic Aldehyde Derivatives via Reductive Cyclization. (n.d.). Rasayan Journal of Chemistry.
- Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (2025).
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules.
- DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. (2022). Methods in Molecular Biology.
- A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cycliz
- 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. (2018). ACS Infectious Diseases.
- Sodium Dithionite. (2025).
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules.
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (2025). Benchchem.
- A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. (1993). Journal of the Chemical Society, Perkin Transactions 1.
- A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cycliz
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). Journal of Medicinal Chemistry.
- Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. (2019). Organic & Biomolecular Chemistry.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.
- Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. (2004). The Journal of Organic Chemistry.
- m-CHLOROBENZALDEHYDE. (1933). Organic Syntheses.
- Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. (2010). European Journal of Medicinal Chemistry.
- Synthesis of 2-amino-5-fluoropyridine. (2008).
- Sn2+ reduction. (n.d.). WordPress.
- 2-Amino-5-fluoropyridine synthesis. (n.d.). ChemicalBook.
- Preparation method of 2-amino-3-fluoropyridine. (2016).
- 2,3-diaminopyridine. (1961). Organic Syntheses.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. (2026).
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020).
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021).
- Fe-mediated oxidative cascade [1 + 2 + 3]-cyclization/esterification reaction: synthesis of 4-alkylated 1,4-dihydropyridines. (2021). Organic & Biomolecular Chemistry.
- Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit.
- Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025).
- A Fluorination/Aryl Migration/Cyclization Cascade for the Metal-Free Synthesis of Fluoro-Benzoxazepines. (2016). Chemistry.
- Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. (2007). Organic Letters.
- Chemoselective nitro reduction and hydroamination using a single iron c
- Nitro reduction conditions. (2025). Reddit.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. acgpubs.org [acgpubs.org]
- 18. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 4,7-Difluoro-3H-imidazo[4,5-c]pyridine Scaffold for Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
The 3H-imidazo[4,5-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry. As a bioisostere of purine, its structural and electronic properties facilitate interactions with a wide range of biological macromolecules, particularly the ATP-binding sites of protein kinases[1]. This has led to the development of numerous kinase inhibitors based on this and related imidazopyridine skeletons, targeting key enzymes in oncology and inflammatory diseases[1][2].
This document focuses on a specific, strategically modified version of this scaffold: 4,7-difluoro-3H-imidazo[4,5-c]pyridine . The introduction of fluorine atoms onto the pyridine ring is a deliberate design choice intended to modulate the physicochemical and pharmacokinetic properties of the resulting inhibitors. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein[3]. Specifically, the electron-withdrawing nature of the two fluorine atoms at positions 4 and 7 is expected to lower the pKa of the pyridine nitrogen, potentially altering the crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for this class of inhibitors[4]. This guide provides a comprehensive overview of the rationale, synthetic strategy, and application of the 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold in the discovery of novel kinase inhibitors.
Rationale for the 4,7-Difluoro Substitution Pattern
The strategic placement of fluorine atoms is a well-established tactic in modern drug design to enhance the developability of a lead compound. The 4,7-difluoro substitution on the imidazo[4,5-c]pyridine core offers several potential advantages:
-
Modulation of Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the pyridine ring nitrogen. This can be critical for optimizing cellular permeability and can fine-tune the hydrogen bond acceptor strength in the kinase hinge region, potentially leading to improved selectivity and potency.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 4 and 7 positions can block potential sites of oxidative metabolism, thereby increasing the half-life and oral bioavailability of the inhibitor.
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone. These non-covalent interactions can contribute to a higher binding affinity and improved ligand efficiency.
-
Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular kinase target.
Proposed Synthesis of the 4,7-Difluoro-3H-imidazo[4,5-c]pyridine Scaffold
Caption: Proposed synthetic workflow for 4,7-difluoro-3H-imidazo[4,5-c]pyridine.
Protocol 1: Proposed Synthesis of 4,7-Difluoro-3H-imidazo[4,5-c]pyridine
Part A: Synthesis of 2,5-Difluoro-pyridine-3,4-diamine (Intermediate)
This protocol is based on the common synthetic route involving nitration followed by reduction.
-
Starting Material: 2,5-Difluoropyridin-4-amine.
-
Nitration: Dissolve the starting material in concentrated sulfuric acid. Cool the mixture in an ice bath and add fuming nitric acid dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate, 2,5-difluoro-3-nitropyridin-4-amine, is collected by filtration, washed with cold water, and dried.
-
Reduction: Suspend the nitrated intermediate in ethanol or a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, filter the hot solution through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product, 2,5-difluoro-pyridine-3,4-diamine, can be purified by recrystallization or column chromatography.
Part B: Cyclization to form 4,7-Difluoro-3H-imidazo[4,5-c]pyridine
This protocol uses formic acid for the cyclization, which introduces a hydrogen atom at the 2-position of the imidazole ring.
-
Reaction Setup: Dissolve the 2,5-difluoro-pyridine-3,4-diamine intermediate in formic acid.
-
Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide or sodium bicarbonate. The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold.
Application in Kinase Inhibition
The 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold is an attractive starting point for the development of inhibitors against a variety of protein kinases. The core structure provides a key hydrogen bond donor and acceptor pair that can interact with the hinge region of the kinase ATP-binding site[4].
Potential Kinase Targets
Based on the activity of related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives, the 4,7-difluoro scaffold is likely to be a promising starting point for inhibitors of the following kinase families:
-
Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have shown potent, submicromolar inhibition of Src and Fyn kinases[5][6].
-
p38 MAP Kinase: Imidazo[4,5-b]pyridin-2-one derivatives have been developed as potent and orally bioavailable inhibitors of p38 MAP kinase, a key mediator of inflammatory responses[7][8].
-
Bruton's Tyrosine Kinase (BTK): Trisubstituted imidazo[4,5-c]pyridines have been designed as inhibitors of BTK, with some analogs showing higher activity than their imidazo[4,5-b]pyridine isomers[2].
-
c-Met: The imidazolopyridine ring has been identified as a novel hinge-binding scaffold for the development of potent c-Met inhibitors[9].
-
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been optimized to yield potent dual inhibitors of FLT3 and Aurora kinases[4][10].
Caption: Potential intervention points of the scaffold in oncogenic signaling.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold is not yet published, a general SAR can be inferred from related series:
-
N1/N3-Substitution: Alkylation at the N1 or N3 positions of the imidazole ring is a common strategy to modulate solubility, cell permeability, and to probe for additional interactions within the ATP binding pocket. The choice of substituent can significantly impact potency and selectivity.
-
C2-Substitution: The C2 position often points towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing larger substituents designed to improve potency and selectivity, or to attach linkers for further chemical modifications.
-
C6-Substitution: In related imidazo[4,5-c]pyridine inhibitors of BTK, the C6 position has shown a high tolerance for both hydrophobic and hydrophilic substituents, providing a valuable vector for property modulation[2].
The 4,7-difluoro substitutions are expected to influence the electronic nature of the entire heterocyclic system, which will, in turn, affect the optimal substituents at these key positions.
Protocols for Kinase Inhibition Assays
To evaluate the inhibitory potential of compounds derived from the 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold, standardized in vitro kinase assays are essential. Below are protocols for two widely used, non-radioactive assay formats.
Caption: General workflow for in vitro kinase inhibition assays.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general framework for a competitive binding assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute the target kinase to a 2x working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 2x solution of the appropriate biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Inhibitor: Prepare serial dilutions of the test compounds (from the 4,7-difluoro-3H-imidazo[4,5-c]pyridine series) in DMSO, and then dilute further in kinase buffer to a 4x final concentration.
-
Detection Reagents: Prepare a solution containing Eu³⁺-cryptate labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in detection buffer (e.g., 50 mM HEPES, pH 7.0, 0.1% BSA, and 800 mM KF).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4x inhibitor solution to the assay wells.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Kinase Buffer: As described in Protocol 2.
-
Kinase, Substrate, and Inhibitor: Prepare as described in Protocol 2.
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Perform the kinase reaction in a total volume of 5 µL:
-
Add 1.25 µL of 4x inhibitor solution.
-
Add 1.25 µL of 4x substrate/buffer solution.
-
Add 1.25 µL of 4x kinase solution.
-
Initiate the reaction by adding 1.25 µL of 4x ATP solution.
-
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation
The following table presents representative kinase inhibition data for compounds based on the related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds. This data illustrates the potential potency and selectivity that can be achieved with this class of compounds. It is anticipated that derivatives of the 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold will exhibit comparable or enhanced activities.
| Compound ID | Scaffold Type | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference |
| 1s | Imidazo[4,5-c]pyridin-2-one | Src | 140 | [6] |
| 1s | Imidazo[4,5-c]pyridin-2-one | Fyn | 180 | [6] |
| 21 | Imidazo[4,5-b]pyridin-2-one | p38α | 1.8 | [7] |
| 27e | Imidazo[4,5-b]pyridine | Aurora-A | 7.5 (Kᵢ) | [10] |
| 27e | Imidazo[4,5-b]pyridine | FLT3 | 6.2 (Kᵢ) | [10] |
Conclusion
The 4,7-difluoro-3H-imidazo[4,5-c]pyridine scaffold represents a promising platform for the design of novel kinase inhibitors. The strategic incorporation of fluorine is anticipated to bestow favorable physicochemical and pharmacokinetic properties, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability. The proposed synthetic route provides a clear path to accessing this core structure, and the detailed assay protocols offer robust methods for evaluating the biological activity of the resulting derivatives. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.
References
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available from: [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. Available from: [Link]
-
Kaieda, T., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030. Available from: [Link]
-
Kaieda, T., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030. Available from: [Link]
-
Dymińska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 409. Available from: [Link]
-
Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8235. Available from: [Link]
-
Horký, P., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry, 34, 116041. Available from: [Link]
-
Wang, T., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-1070. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. Available from: [Link]
-
Cilibrizzi, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5186. Available from: [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. Available from: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Procedure for N-arylation of 4,7-difluoro-3H-imidazo[4,5-c]pyridine
Executive Summary & Strategic Context
This Application Note details the protocol for the N-arylation of 4,7-difluoro-3H-imidazo[4,5-c]pyridine (referred to herein as Substrate-DF ). This scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic purine nucleosides while offering unique metabolic stability and hydrogen-bond acceptor capabilities modulated by the fluorine substituents.
The Challenge: The presence of fluorine atoms at the C4 and C7 positions creates a unique "molecular cleft," significantly altering the reactivity profile compared to the parent imidazo[4,5-c]pyridine:
-
Electronic Effect: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the imidazole N-H proton (
estimated < 8.0), potentially stabilizing the anion but reducing nucleophilicity. -
Steric Hindrance: The C4-F and C7-F atoms exert proximal steric pressure on the N3 and N1 positions, respectively. This hinders the approach of bulky metal-catalyst complexes, often necessitating specialized ligand systems to facilitate the transmetallation step in cross-coupling cycles.
This guide prioritizes regiocontrol and conversion efficiency , focusing on Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Chan-Lam) methodologies.
Mechanistic Insight & Regioselectivity
Before initiating synthesis, it is critical to understand the regiochemical landscape. The Substrate-DF exists in a tautomeric equilibrium between the N1-H and N3-H forms.
-
N3-Arylation (Thermodynamic): typically favored in unsubstituted systems due to the stabilizing effect of the fused pyridine ring.
-
N1-Arylation (Kinetic/Steric): In Substrate-DF , the C4-Fluorine (adjacent to N3) imposes a slightly higher van der Waals repulsion than the C7-Fluorine (adjacent to N1), potentially shifting selectivity toward N1 or resulting in difficult-to-separate mixtures.
Figure 1: Reaction Pathway and Steric Challenges
Caption: Mechanistic bifurcation showing the impact of C4/C7 fluorine substitution on N-site accessibility.
Experimental Protocols
Method A: Palladium-Catalyzed Buchwald-Hartwig Coupling (Primary Route)
This method is recommended for unreactive aryl halides (chlorides/bromides) and when high yields are required. The use of tBuXPhos or BrettPhos is critical; these bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide and, counter-intuitively, help overcome the steric crowding at the reductive elimination step by creating a flexible pocket.
Reagents:
-
Substrate-DF: 1.0 equiv.
-
Aryl Halide (Ar-X): 1.2 equiv.
-
Catalyst:
(2-5 mol%) or (5 mol%). -
Ligand: tBuXPhos (for Ar-Cl) or Xantphos (for Ar-Br/I).
-
Base:
(anhydrous, 3.0 equiv) or . -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or Schlenk tube with Substrate-DF (1.0 equiv), Aryl Halide (1.2 equiv), Base (3.0 equiv), and Ligand (5-10 mol%).
-
Catalyst Addition: Add the Pd source (
or ) last. -
Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is crucial as oxygen poisons the electron-rich phosphine ligands.
-
Solvation: Inject anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.
-
Reaction: Heat to 100°C for 12–18 hours. (Optimization: Microwave at 120°C for 1 hour).
-
Work-up: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Validation Point:
Check
Method B: Copper-Catalyzed Chan-Lam Coupling (Mild Route)
Recommended for substrates sensitive to high temperatures or when using Aryl Boronic Acids as coupling partners. This method is generally more regioselective for the N3 position due to the milder conditions and different mechanistic cycle (oxidative coupling).
Reagents:
-
Substrate-DF: 1.0 equiv.
-
Aryl Boronic Acid: 2.0 equiv.[1]
-
Catalyst:
(1.0 equiv - stoichiometric is often required for difficult substrates). -
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: DCM or DCE.
-
Atmosphere: Open air (balloon of
recommended for rate acceleration).
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask, combine Substrate-DF , Aryl Boronic Acid, and
. -
Activation: Add solvent (DCM) and Pyridine.
-
Oxidation: Attach an oxygen balloon (or a drying tube open to air). Stir vigorously at Room Temperature (25°C) for 24–48 hours.
-
Quench: Dilute with DCM, wash with
solution (to remove Cu salts—blue aqueous layer indicates successful copper removal). -
Purification: Standard chromatography.
Optimization & Troubleshooting Guide
The following decision matrix helps navigate common failure modes associated with the fluorinated scaffold.
Table 1: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM recovered) | Steric hindrance prevents Pd coordination. | Switch to Method A with tBuXPhos or AdBrettPhos . Increase Temp to 120°C. |
| Low Yield (<20%) | Catalyst poisoning or incomplete deprotonation. | Switch base to NaOtBu (stronger). Ensure Argon atmosphere is rigorous. |
| Regioisomer Mixture (N1/N3) | Lack of thermodynamic control. | Switch to Method B (Chan-Lam) which often favors the thermodynamic product. |
| Debromination of Ar-Br | Switch solvent to Toluene (non-ethereal). Use Pd(OAc)2/Xantphos . |
Figure 2: Optimization Workflow
Caption: Decision tree for selecting and optimizing the coupling methodology.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.
-
Budén, M. E., et al. (2016). "Regioselective arylation of imidazoles." Organic & Biomolecular Chemistry.
-
Kantam, M. L., et al. (2006).[2][3] "An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids." Journal of Organic Chemistry.
-
General Protocol Validation: Protocols adapted from standard methodologies for electron-deficient imidazopyridines as described in Organic Synthesis and Beilstein Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of transition metals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE. The specific reactivity of fluorinated heterocycles can vary based on the aryl partner selected.
Sources
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite [organic-chemistry.org]
Improving solubility of 4,7-difluoro-3H-imidazo[4,5-c]pyridine in organic solvents
Topic: Technical Guide: Solubility Optimization for 4,7-difluoro-3H-imidazo[4,5-c]pyridine Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Technical Support Center (Q&A, Troubleshooting, FAQs)
Technical Support Center: Solubility & Handling
Compound: 4,7-difluoro-3H-imidazo[4,5-c]pyridine CAS Registry (Generic Core): 2789-19-7 (Parent Imidazo[4,5-c]pyridine) Molecular Characteristics: Planar, Electron-Deficient, H-Bond Donor/Acceptor
Introduction: The "Brick Dust" Challenge
Welcome to the technical guide for handling 4,7-difluoro-3H-imidazo[4,5-c]pyridine . If you are reading this, you have likely encountered a common frustration: this compound is a "brick dust" molecule—a high-melting solid that resists dissolution in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene.
Why is it so insoluble?
-
Lattice Energy: The planar imidazopyridine core facilitates strong
- stacking. -
Hydrogen Bonding: The imidazole N-H acts as a donor, while the pyridine N acts as an acceptor, creating a tight intermolecular network in the solid state.
-
Fluorine Effect: The 4,7-difluoro substitution increases lipophilicity (
) but paradoxically reduces solubility in polar solvents without significantly helping in non-polar ones due to high lattice energy. Furthermore, the electron-withdrawing fluorines lower the basicity of the pyridine nitrogen, making protonation strategies more difficult.
This guide provides evidence-based protocols to overcome these barriers.
Module 1: Solvent Selection & Screening (Q&A)
Q: I tried dissolving the compound in Methanol and DCM, but it remains a suspension. What is the primary solvent system I should use?
A: Methanol and DCM are insufficient for this fluorinated heterocycle due to its high crystal lattice energy. You must switch to Dipolar Aprotic Solvents .
Recommended Primary Solvents:
-
DMSO (Dimethyl sulfoxide): The gold standard. It disrupts the intermolecular H-bonds of the imidazole ring.
-
DMF (Dimethylformamide) / DMA (Dimethylacetamide): Good alternatives if DMSO interferes with downstream workup (e.g., difficult removal).
-
NMP (N-Methyl-2-pyrrolidone): Excellent for high-concentration stock solutions (>50 mM).
Technical Insight: The fluorine atoms at positions 4 and 7 withdraw electron density from the ring system. This increases the acidity of the imidazole N-H (making it a better H-bond donor) and decreases the basicity of the pyridine N. Polar aprotic solvents act as strong H-bond acceptors, effectively "capping" the imidazole proton and breaking the lattice.
Q: I need to run an NMR. DMSO-d6 works, but can I use CDCl3?
A: No. The solubility in CDCl3 is negligible.
-
Standard: Use DMSO-d6 .
-
Alternative: If you must use a lower boiling solvent, use CD3OD (Methanol-d4), but you will likely need to add a "spike" of acid (e.g., TFA-d or DCl) to achieve full dissolution via protonation (see Module 2).
Module 2: The pH Switch – Troubleshooting Protonation
Q: I tried adding Acetic Acid to improve solubility in methanol, but it didn't work. Why?
A: This is a classic issue with fluorinated pyridines.
-
The Mechanism: Normally, nitrogen heterocycles dissolve in acidic media because protonation generates a cation, which is highly soluble in polar solvents.
-
The Fluorine Problem: The fluorine atoms at C4 and C7 are strongly electronegative. Through the inductive effect (-I), they pull electron density away from the pyridine nitrogen (N5). This drastically lowers the
of the conjugate acid (likely dropping it from ~5.5 for the parent to < 2.0). -
The Fix: Acetic acid (weak acid) is not strong enough to protonate this electron-deficient nitrogen. You need a stronger acid .
Protocol: Acid-Assisted Dissolution
-
Suspend the compound in Methanol or Acetonitrile.
-
Add Trifluoroacetic Acid (TFA) dropwise.
-
Ratio: Start with 1.0 - 2.0 equivalents.
-
-
Or, use Methanolic HCl (1.25 M).
-
Result: The compound should dissolve as the hydrochloride or trifluoroacetate salt.
Visualization: The Solubility Decision Tree
Caption: Decision matrix for solvent selection based on experimental intent.
Module 3: Physical & Chemical Modifications (Advanced)
Q: I cannot use DMSO or Acid. How can I get this into an organic solvent like Ethyl Acetate for extraction?
A: You must chemically modify the molecule to break the intermolecular Hydrogen Bonding Network (N-H...N).
Strategy: Transient Protection The free N-H on the imidazole ring is the primary cause of insolubility in non-polar solvents.
-
Boc-Protection: React the crude material with
/ DMAP / DCM (if suspension) or THF.-
Outcome: The tert-butyl carbamate (Boc) group eliminates the H-bond donor and adds lipophilic bulk. The Boc-protected derivative will be highly soluble in DCM, EtOAc, and Toluene.
-
Removal: Deprotect later with TFA/DCM or HCl/Dioxane.
-
-
SEM-Protection: For more stability, use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
Q: Does temperature really make a difference?
A: Yes, significantly.
-
Thermodynamics: Dissolution of high-melting heterocycles is endothermic (requires heat to break the lattice).
-
Protocol: Do not just stir at Room Temperature (RT). Heat the DMSO/DMF mixture to 60°C - 80°C for 10 minutes. Often, once dissolved, the solution remains supersaturated and stable at RT for hours (metastable zone).
Summary Data: Solubility Profile
| Solvent System | Solubility Rating | Mechanism | Usage Case |
| Water (Neutral) | Insoluble (< 0.1 mg/mL) | Hydrophobic Effect | None |
| Water (pH < 2) | Moderate | Protonation (Salt) | Aqueous workup (Acidic) |
| DCM / Chloroform | Poor | Lattice Energy > Solvation | Not recommended |
| Methanol / Ethanol | Low (Suspension) | Weak Solvation | Slurries / Trituration |
| DMSO / DMF | High (> 50 mg/mL) | Dipole-Dipole + H-Bond Acceptor | Stock solutions, Reactions |
| TFA (Neat) | Very High | Protonation + Solvation | Reagent / NMR |
| THF | Low/Moderate | Weak Acceptor | Reactions (if heated) |
References
-
Synthesis and Properties of Imidazo[4,5-c]pyridines
-
Fluorine Effect on Basicity
-
Solubility Strategies for Heterocycles
Sources
- 1. Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: A Guide to Preventing Defluorination During Imidazopyridine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing unwanted defluorination during the synthesis of fluorinated imidazopyridine derivatives. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the integrity of your synthetic routes.
Introduction: The Challenge of C-F Bond Stability
The incorporation of fluorine into heterocyclic scaffolds like imidazopyridine is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity. However, the carbon-fluorine (C-F) bond, while strong, can be susceptible to cleavage under certain reaction conditions, leading to undesired defluorinated byproducts. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Core Principles of Defluorination
Defluorination during imidazopyridine synthesis often occurs through nucleophilic aromatic substitution (SNAr) pathways, where a nucleophile displaces the fluoride ion. The susceptibility of a fluoropyridine to this reaction is influenced by several factors:
-
Electronic Effects: The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack. The position of the fluorine atom is critical, with the reactivity order generally being 2- > 4- > 3-fluoropyridine for nucleophilic substitution.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst system plays a pivotal role in either promoting the desired C-N bond formation or favoring the undesired defluorination.
Troubleshooting Defluorination in Key Synthetic Routes
This section provides a question-and-answer-based troubleshooting guide for common synthetic methods used to construct the imidazopyridine core, where a fluorinated pyridine derivative is a key starting material.
Scenario 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond in imidazopyridine synthesis.[2][3] However, the reaction conditions can sometimes lead to competitive defluorination.
Question 1: I am observing significant defluorination of my fluoropyridine starting material during a Buchwald-Hartwig reaction. What are the primary causes and how can I minimize this side reaction?
Answer: Defluorination in Buchwald-Hartwig aminations is a common challenge that can often be traced back to the interplay between the base, ligand, and temperature. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Base: Strong bases, while often necessary to deprotonate the amine, can also promote defluorination. If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a milder inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] These bases are often sufficient to facilitate the catalytic cycle while minimizing the degradation of the fluoropyridine.
-
Optimize the Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to promote the desired C-N reductive elimination, which can outcompete the defluorination pathway.[1] If you are observing defluorination, screening a panel of ligands can be highly effective. Consider ligands like BINAP or DPPF, which have been shown to be effective in similar cross-coupling reactions.[3][4]
-
Control the Reaction Temperature: These amination reactions can be exothermic. Running the reaction at a lower temperature may help to suppress the defluorination side reaction.[1] Start with a lower temperature (e.g., 80 °C) and carefully monitor the reaction's progress.
-
Stoichiometry is Key: Ensure precise control over the stoichiometry of your reagents. An excess of the amine or base can sometimes exacerbate the defluorination issue.
| Parameter | Recommendation for Minimizing Defluorination | Rationale |
| Base | Switch from strong alkoxides (e.g., NaOtBu) to milder inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[1] | Milder bases are less likely to promote nucleophilic attack on the C-F bond. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF).[1][3][4] | These ligands accelerate the desired C-N bond formation, outcompeting defluorination. |
| Temperature | Start at a lower temperature (e.g., 80 °C) and gradually increase if necessary.[1] | Lower temperatures can suppress the activation energy barrier for the defluorination pathway. |
Question 2: Does the nature of the amine coupling partner influence the extent of defluorination?
Answer: Yes, the nucleophilicity and steric bulk of the amine can play a role. Highly nucleophilic and sterically unhindered amines may be more prone to attacking the carbon-bearing fluorine, especially if that position is electronically activated.[1] If you suspect the amine is the culprit, you might consider protecting the amine to modulate its nucleophilicity or exploring alternative synthetic routes.
Scenario 2: Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds and has seen a resurgence with modern ligand systems.[5] However, the high temperatures often required can be problematic for sensitive fluorinated substrates.
Question 3: My Ullmann reaction with a fluoropyridine is giving me a complex mixture with a significant amount of the defluorinated starting material. What can I do?
Answer: The high temperatures traditionally associated with Ullmann reactions are a major contributor to defluorination.[5] The key to success is to find conditions that allow the reaction to proceed at a lower temperature.
-
Modern Catalyst Systems: Move away from stoichiometric copper powder. Modern Ullmann-type reactions often employ soluble copper(I) salts (e.g., CuI, Cu(OAc)₂) with a supporting ligand.[6] This can significantly lower the required reaction temperature.
-
Ligand Screening: As with palladium catalysis, the ligand is crucial. Diamine or phenanthroline-based ligands can accelerate the C-N coupling, allowing for lower reaction temperatures and shorter reaction times.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are common but can also facilitate defluorination. If possible, explore if the reaction can proceed in a lower-boiling solvent like dioxane or toluene with an appropriate catalyst system.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr)
Direct SNAr of a fluoropyridine with an amine is a straightforward approach but is also the most direct route to defluorination if the desired reaction is at a different position.
Question 4: I am attempting to perform an SNAr reaction on a difluoropyridine, intending to substitute one fluorine atom, but I am getting a mixture of products, including the di-substituted and mono-defluorinated starting material. How can I improve selectivity?
Answer: Achieving mono-substitution in SNAr reactions on poly-fluorinated systems requires careful control of reaction conditions to exploit the differential reactivity of the fluorine atoms.
-
Temperature Control: This is your most powerful tool. Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it until you observe the consumption of the starting material. This will favor substitution at the more activated position.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile. Using a large excess can drive the reaction towards di-substitution.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate and stabilize the fluoride leaving group, potentially facilitating the reaction.[8][9][10] However, they can also solvate the nucleophile, reducing its reactivity.[10][11] Aprotic polar solvents like DMSO or DMF are often a good choice.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general decision-making process for addressing defluorination during imidazopyridine synthesis.
Caption: A workflow for troubleshooting defluorination in imidazopyridine synthesis.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with Minimized Defluorination
This protocol provides a starting point for the Buchwald-Hartwig amination of a fluoropyridine, incorporating best practices to minimize defluorination.
Materials:
-
Fluoropyridine derivative (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
BINAP (0.08 equiv)[4]
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vessel, add the fluoropyridine, amine, cesium carbonate, Pd(OAc)₂, and BINAP.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is there a way to predict which fluoropyridine isomers are more susceptible to defluorination? A1: Yes, the position of the fluorine atom on the pyridine ring significantly impacts its reactivity. The 2- and 4-positions are more electron-deficient due to the electron-withdrawing effect of the ring nitrogen. Consequently, 2-fluoropyridine and 4-fluoropyridine are generally more susceptible to nucleophilic attack and subsequent defluorination than 3-fluoropyridine.[1]
Q2: Can I use ¹⁹F NMR to monitor the extent of defluorination in my reaction? A2: Absolutely. ¹⁹F NMR is an excellent and highly sensitive technique for this purpose. You will be able to see distinct signals for your fluorinated starting material, the desired fluorinated product, and any defluorinated byproducts, allowing for quantitative analysis of the reaction mixture.[1]
Q3: Are there any alternative synthetic strategies that can avoid the risk of defluorination altogether? A3: Yes. If defluorination proves to be an insurmountable problem, you might consider a strategy where the imidazopyridine core is constructed first, followed by a late-stage fluorination step. However, direct C-H fluorination of heterocycles can present its own regioselectivity challenges.[12] Another approach is to use a starting material where the fluorine is replaced by a different leaving group, such as chlorine or bromine, and then perform the C-N coupling reaction. However, fluoropyridines are often more reactive than their chloro- or bromo- counterparts, which can allow for milder reaction conditions.[13][14]
References
-
Dheer, D., et al. (2017). Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines. Journal of Organic Chemistry, 82(15), 8087-8094. Available from: [Link]
-
Sharma, V., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(35), 22695-22735. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Al-Trawneh, M. A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(7), 969. Available from: [Link]
-
Wang, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Tianjin University. Available from: [Link]
-
Marsault, E., et al. (2005). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Journal of Organic Chemistry, 70(4), 1493-1496. Available from: [Link]
-
Acevedo, C. M., et al. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Physical Chemistry A, 118(45), 10583-10591. Available from: [Link]
-
Lu, S., et al. (2018). Copper-Mediated C–H Amination of Imidazopyridines with N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 83(22), 14013-14021. Available from: [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 951-954. Available from: [Link]
-
Chambers, R. D., et al. (1998). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Journal of Fluorine Chemistry, 88(1), 95-101. Available from: [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16938-16944. Available from: [Link]
-
Zhang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(1), 224-228. Available from: [Link]
-
Ahrens, T., et al. (2015). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Chemical Society Reviews, 44(15), 5834-5847. Available from: [Link]
-
Ku, M., et al. (2009). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2009(19), 3191-3195. Available from: [Link]
-
LibreTexts Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]
-
Kumar, A., et al. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 25(13), 7013. Available from: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
-
Seifinoferest, B., et al. (2021). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. Journal of Heterocyclic Chemistry, 58(5), 1144-1151. Available from: [Link]
- Patsnap. Preparation method of 2-amino-4-fluoropyridine.
-
Smith, J. N., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3734. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Zhang, Y., et al. (2022). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. ChemCatChem, 14(13), e202200331. Available from: [Link]
-
Cerna, I., et al. (2012). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. European Journal of Organic Chemistry, 2012(28), 5438-5445. Available from: [Link]
-
Li, Q., et al. (2025). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry, 23(12), 3553-3557. Available from: [Link]
-
Singh, R. P., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(32), 7389-7414. Available from: [Link]
-
Li, Q., et al. (2025). Base-Mediated Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines via Sequential C–F Substitutions. Organic & Biomolecular Chemistry, 23(12), 3553-3557. Available from: [Link]
-
Parsons, A. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10064-10073. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Polshettiwar, V., et al. (2017). Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains. Beilstein Journal of Organic Chemistry, 13, 2196-2203. Available from: [Link]
-
Svitanko, A. M., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry, 66(13), 8533-8589. Available from: [Link]
-
Hypha Discovery. Breaking C-F bonds in drugs. Available from: [Link]
-
Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7013. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(34), 12195-12204. Available from: [Link]
-
Meanwell, N. A. (2018). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Medicinal Chemistry, 61(14), 5842-5880. Available from: [Link]
-
Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 56-69. Available from: [Link]
-
Furuya, T., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Journal of the American Chemical Society, 135(49), 18153-18156. Available from: [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3405. Available from: [Link]
-
Smith, C. J., et al. (2016). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 7(5), 3094-3098. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Efficiency Cyclization of 2,5-Difluoro-3,4-diaminopyridine
Topic: Optimization of Yield & Purity in Fluorinated Imidazopyridine Synthesis Support Level: Tier 3 (Advanced Chemical Methodology) Target Product: 4,7-difluoro-1H-imidazo[4,5-c]pyridine (and 2-substituted analogs)
Introduction: The Fluorine Challenge
Welcome to the technical guide for synthesizing fluorinated imidazo[4,5-c]pyridines. This reaction is chemically distinct from standard benzimidazole or non-fluorinated imidazopyridine synthesis due to the electronic deactivation caused by the fluorine substituents.
The Core Problem: The fluorine atoms at positions 2 and 5 of the pyridine ring are strongly electron-withdrawing. This significantly reduces the nucleophilicity of the amino groups at positions 3 and 4. Consequently, standard cyclization protocols often stall at the intermediate formamide stage or suffer from low conversion rates.[1] Furthermore, the C-F bonds activate the ring toward Nucleophilic Aromatic Substitution (
Module 1: Reagent Selection & Methodology (FAQ)
Q1: Should I use Formic Acid or Triethyl Orthoformate (TEOF) for the cyclization?
| Feature | Triethyl Orthoformate (TEOF) | Formic Acid (HCOOH) |
| Mechanism | Acid-catalyzed condensation followed by elimination.[1] | Direct condensation/dehydration.[1] |
| Conditions | Mild to Moderate (Refluxing THF/Dioxane or neat).[1] | Harsh (Refluxing neat acid, >100°C).[1] |
| Yield Potential | High (85-95%) for fluorinated substrates.[1] | Moderate (60-75%).[1] |
| Risk Profile | Low.[2] Minimal side reactions. | High. Risk of hydrolysis or incomplete closure. |
| Recommendation | Preferred. Use TEOF with a Lewis acid catalyst (e.g., sulfamic acid or Yb(OTf)₃).[1][3] | Secondary. Use only if solubility in organic solvents is impossible. |
Q2: I see a spot on TLC that isn't product or starting material. What is it? This is most likely the N-formyl intermediate (mono-formylated diamine).
-
Cause: The amine reacted with the electrophile to form the amide bond, but the ring closure (dehydrative cyclization) failed because the second amine is too electron-deficient to attack the carbonyl carbon.
-
Solution: Increase reaction temperature or add a dehydrating agent/Lewis acid to force the closure.
Q3: Can I use standard basic conditions (NaOH/KOH)?
ABSOLUTELY NOT.
The 2,5-difluoro motif is highly susceptible to
Module 2: Troubleshooting Guide
Use this logic flow to diagnose yield issues.
Caption: Logic flow for diagnosing reaction failures in fluorinated diamine cyclization.
Module 3: Optimized Experimental Protocol
Protocol ID: CYC-F2-TEOF-01 Objective: Synthesis of 4,7-difluoro-1H-imidazo[4,5-c]pyridine.
Reagents:
-
Substrate: 2,5-Difluoro-3,4-diaminopyridine (1.0 eq)
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) (5.0 - 10.0 eq)[1]
-
Catalyst: Sulfamic Acid (NH₂SO₃H) (0.05 eq) [Critical for electron-deficient amines]
-
Solvent: Ethanol (anhydrous) or Neat TEOF.[1]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2,5-difluoro-3,4-diaminopyridine.
-
Addition: Add anhydrous Ethanol (5 mL per mmol substrate). Note: If solubility is poor, TEOF can be used as the solvent.
-
Activation: Add Triethyl Orthoformate (5.0 eq) followed by Sulfamic Acid (0.05 eq).
-
Why Sulfamic Acid? It acts as a solid-state acid catalyst that promotes the departure of ethanol from the orthoester, generating the reactive electrophilic species without introducing water or strong liquid acids that might hydrolyze the fluorines [1].
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) . Stir for 4–6 hours.
-
Monitoring: Check TLC (EtOAc/MeOH 9:1).[1] Look for the disappearance of the fluorescent diamine spot.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approx. 20% volume under reduced pressure.
-
Add cold water or diethyl ether. The product, being less polar than the salts but more polar than the reactants, should precipitate.
-
Filter the solid and wash with cold ether.
-
-
Purification: If necessary, recrystallize from Ethanol/Water. Avoid column chromatography if possible to prevent streakiness caused by the acidic NH of the imidazole.
Module 4: Reaction Pathway Visualization
Understanding the mechanism helps in troubleshooting the "Stalled Intermediate" issue.
Caption: Mechanistic pathway showing the critical cyclization step where electron-deficient amines often stall.
References
-
Catalysis in Orthoester Cyclization
-
Synthesis of Fluorinated Imidazopyridines
-
Troubleshooting Deactivated Pyridines
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Fluorinated Heterocycles by Flash Chromatography
Welcome to the technical support center for the purification of polar fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of molecules. The introduction of fluorine into a heterocyclic scaffold can dramatically alter its physicochemical properties, leading to purification challenges that standard protocols may not address.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to develop robust and efficient flash chromatography methods.
Troubleshooting Guide
This section addresses specific problems you might encounter during a purification run. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and actionable solutions grounded in chromatographic principles.
Q1: My polar fluorinated compound is showing severe peak tailing and poor peak shape on a standard silica gel column. What's happening and how can I fix it?
A1:
Problem: Severe peak tailing is a common issue when purifying nitrogen-containing heterocycles on standard silica. The peak asymmetry leads to poor resolution, mixed fractions, and lower yields.
Possible Causes:
-
Strong Acid-Base Interactions: Standard silica gel has acidic silanol groups (Si-OH) on its surface.[4][5][6] If your fluorinated heterocycle has a basic nitrogen atom, it can form strong ionic interactions with these acidic sites. This causes the molecule to "stick" to the stationary phase, eluting slowly and sporadically, which results in a tailed peak.[5][6]
-
Inappropriate Mobile Phase: The mobile phase may not be effective at disrupting the strong interaction between your basic compound and the acidic silica.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount of a competitive base to your eluent. This base will "neutralize" the acidic silanol sites, preventing your compound from binding too strongly.[5][7]
-
Protocol: Start by adding 0.1-1% triethylamine (TEA) to your mobile phase (e.g., in the ethyl acetate or methanol portion of your eluent system).[8] For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH, used as the polar component in a DCM/MeOH system) can be highly effective.[6][9]
-
Causality: The modifier competes with your analyte for the active acidic sites on the silica, enabling your compound to travel through the column more uniformly, resulting in a symmetrical peak shape.
-
-
Switch to an Amine-Functionalized Stationary Phase: An even cleaner approach is to use a column packed with amine-functionalized silica (NH₂ column).[4][5][6]
-
Protocol: Use an NH₂-bonded flash column and develop your method with neutral, less polar solvents like hexane/ethyl acetate.[5][6] Method development can be performed using corresponding NH₂ TLC plates.[7]
-
Causality: The amine groups bonded to the silica surface shield the acidic silanols, creating a more basic and forgiving environment for amine-containing compounds.[4][7] This eliminates the need for mobile phase modifiers, simplifying post-purification workup as you won't have to remove additives like TEA from your final product.[7]
-
Q2: My compound is extremely polar and either streaks up the TLC plate with all solvent systems or doesn't move off the baseline at all. How do I develop a method?
A2:
Problem: Highly polar compounds present a challenge for traditional normal-phase chromatography, where they can bind irreversibly to silica or be so polar that they are insoluble in typical mobile phases.[10][11]
Possible Causes:
-
Irreversible Adsorption: The compound's polarity is so high that its affinity for the silica stationary phase is stronger than the eluting power of even highly polar mobile phases like 100% methanol.
-
Poor Solubility: The compound may be poorly soluble in the less-polar component of the mobile phase (e.g., dichloromethane), causing it to precipitate at the point of injection and streak.
Solutions:
-
Consider Reversed-Phase (RP) Flash Chromatography: For polar, water-soluble, or ionizable compounds, reversed-phase is often the best approach.[12][13][14]
-
Protocol: Use a C18-bonded silica column. The mobile phase will be a polar solvent system, typically a gradient of water and methanol or water and acetonitrile.[14][15] For ionizable compounds, adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape. For basic compounds, a modifier like 0.1% triethylamine (TEA) in the mobile phase can be beneficial.[5]
-
Causality: In RP chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Polar compounds have less affinity for the non-polar C18 chains and elute earlier, while less polar impurities are retained more strongly.[13][15] This inversion of phases is ideal for purifying highly polar molecules.
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, amine, or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[10][16][17]
-
Protocol: Use a standard silica or an amine-bonded column. The mobile phase would be a gradient starting from high organic content (e.g., 95% acetonitrile/5% water) and moving towards a higher aqueous content.
-
Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content of the mobile phase, which disrupts this partitioning.[16] This makes it an excellent choice for compounds that are too polar for reversed-phase but too strongly retained in traditional normal-phase.
-
-
Use a "Dry Loading" Technique: If poor solubility in the mobile phase is the issue, dry loading is essential.
-
Protocol: Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, methanol). Add a small amount of silica gel (or Celite for very sensitive compounds) to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder.[10] Load this powder directly onto the top of your flash column.
-
Causality: Dry loading prevents the sample from precipitating upon contact with the non-polar mobile phase at the top of the column. It ensures the compound is evenly distributed on a solid support, leading to a much sharper injection band and improved separation.[18]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about method development and strategy for purifying polar fluorinated heterocycles.
Q1: How do I choose the right stationary phase for my compound?
A1: The choice of stationary phase is critical and depends on the overall polarity and functional groups of your molecule.[19]
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Best For... | Avoid When... | Typical Solvents |
| Standard Silica | Adsorption (Polar) | Neutral or acidic polar compounds. Can be used for basic compounds with a modifier.[13] | Unmodified purification of basic amines (causes tailing).[5][6] | Hexane/EtOAc, DCM/MeOH[9] |
| Amine (NH₂) Silica | Normal Phase (Weak Anion Exchange) | Basic nitrogen-containing heterocycles, amines, alkaloids.[19][20] | Strongly acidic compounds. | Hexane/EtOAc[6] |
| Reversed-Phase (C18) | Partitioning (Hydrophobic) | Highly polar, water-soluble, or ionizable compounds.[13][14][15] | Very non-polar compounds that may be irreversibly retained. | Water/Acetonitrile, Water/Methanol[21] |
| Alumina (Neutral) | Adsorption (Polar) | Acid-sensitive compounds that may degrade on silica.[9][22] | May have different selectivity compared to silica; always pre-screen with TLC. | Hexane/EtOAc, DCM/MeOH |
Q2: What is a good starting point for mobile phase selection?
A2: Thin Layer Chromatography (TLC) is the essential first step for method development in normal-phase chromatography.[18][23]
-
Start with a Standard Two-Solvent System:
-
Aim for an Optimal Rf Value: On your TLC plate, you should aim for an Rf value for your target compound between 0.15 and 0.4 .[23]
-
An Rf in this range generally translates well to a flash column separation, providing a good balance between resolution and run time.[23]
-
-
Translate TLC to a Flash Gradient:
-
If your compound has an Rf of 0.2 in 20% EtOAc/Hexane, a good starting point for your flash method would be a linear gradient from ~5% EtOAc to 30-40% EtOAc over 10-15 column volumes (CV). This ensures that less polar impurities elute first, followed by your product, and then more polar impurities are washed off the column.
-
Table 2: Common Mobile Phase Systems and Modifiers
| Solvent System | Polarity Range | Typical Use Case | Common Modifiers & Purpose |
| Hexane / Ethyl Acetate | Low to Medium | Standard system for a wide range of compounds. | Triethylamine (TEA): 0.1-1% to prevent tailing of basic compounds.[8] |
| DCM / Methanol | Medium to High | Purification of highly polar compounds not soluble in or eluted by EtOAc systems.[9] | Ammonia (in MeOH): 0.5-2% for strongly basic compounds.[9] |
| Water / Acetonitrile | High (Reversed-Phase) | Purification of very polar, water-soluble compounds on C18 silica.[21] | TFA or Formic Acid: 0.1% to improve peak shape of acidic or ionizable compounds. |
| Acetonitrile / Water | High (HILIC) | Purification of extremely polar compounds on silica or other polar phases.[16] | Ammonium Acetate/Formate: Small amounts (10-20 mM) can improve peak shape and reproducibility. |
Experimental Protocol: General Method Development Workflow
This protocol provides a systematic approach to developing a purification method for a novel polar fluorinated heterocycle.
Step-by-Step Methodology:
-
Sample Analysis & Solubility Testing (Step 1):
-
Analyze your crude reaction mixture by TLC and/or LC-MS to identify your product and major impurities.
-
Test the solubility of your crude material. If it dissolves poorly in your intended starting mobile phase (e.g., Hexane/EtOAc), plan to use a dry loading technique.[23]
-
-
Stationary Phase and Solvent Scouting (Step 1):
-
Based on the compound's structure (Figure 1), select the most appropriate TLC plate (e.g., standard silica, NH₂ silica).
-
Spot the crude mixture on the TLC plate and develop it in several solvent systems with varying polarities (e.g., 10%, 20%, 50% EtOAc in Hexane; 2%, 5%, 10% MeOH in DCM).
-
-
Method Optimization (Step 2):
-
Identify the solvent system that provides the best separation between your product and impurities, with the product Rf falling between 0.15 and 0.4.[23]
-
If peak streaking is observed on the TLC plate, re-run the plate using a mobile phase containing an appropriate modifier (e.g., 0.5% TEA).
-
-
Column Preparation and Loading (Step 3):
-
Select an appropriately sized flash column based on your sample mass. A typical starting point is a 40:1 to 100:1 ratio of silica mass to sample mass.
-
Equilibrate the column with 3-5 column volumes of your initial, low-polarity mobile phase.
-
Load your sample using either a liquid injection (dissolved in a minimum of strong solvent or mobile phase) or, preferably for polar compounds, a dry load.[10]
-
-
Elution and Fraction Collection (Step 3):
-
Begin the run. A typical linear gradient starts with a low-polarity mobile phase for 1-2 CVs, ramps up to a higher polarity over 10-12 CVs, and holds at the high polarity for another 2-3 CVs to elute all compounds.
-
Collect fractions and monitor the elution using the instrument's UV detector and/or by TLC analysis of the collected fractions.
-
-
Post-Purification (Step 3):
-
Combine all fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield your purified polar fluorinated heterocycle.
-
References
- Biotage. (2023, January 19).
- Biotage. (2023, February 10).
- Bickler, B.
- Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?
- Biotage. (2025, December 6).
- BenchChem. (2025).
- Sorbent Technologies, Inc. (2025, August 11).
- Buchi.com.
- University of Rochester.
- King Group.
- Biotage. (2023, February 10).
- Scion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
- Wikipedia.
- Gebo, A. M., et al. (2014).
- University of Rochester.
- Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Sigma-Aldrich.
- The Royal Society of Chemistry. (2022, May 20).
- Longdom Publishing. (2024, September 25).
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
- Waters Blog. (2025, June 18).
- Khan, I., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- MDPI. (2025, June 25).
- Hawach. (2025, February 11).
- Labtech.
- LCGC International. (2022, April 15).
- Reddit. (2022, June 27).
- Chemistry World. (2025, February 10). Putting the F in pharma.
- BenchChem. (2025).
- EPFL.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. biotage.com [biotage.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. waters.com [waters.com]
- 18. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 20. sorbtech.com [sorbtech.com]
- 21. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sorbtech.com [sorbtech.com]
Technical Support Center: Crystallization of Fluorinated Fused Pyridine Systems
Welcome to the technical support center for the crystallization of fluorinated fused pyridine systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these unique molecular scaffolds. The introduction of fluorine into fused pyridine systems presents specific challenges and opportunities in crystal engineering. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your success in the laboratory.
The Challenge: Understanding Fluorine's Influence in Crystal Lattices
Fluorinated fused pyridine systems are of significant interest in medicinal chemistry and materials science. However, the properties that make them attractive, such as altered basicity, lipophilicity, and metabolic stability, also introduce complexities into the crystallization process. The highly electronegative nature of fluorine can lead to weak or repulsive F···F interactions and can influence molecular packing in ways that are not always intuitive[1]. Successful crystallization requires a nuanced understanding of these intermolecular forces and a systematic approach to overcoming common hurdles.
Troubleshooting Guide: From Oils and Powders to Single Crystals
This section addresses common problems encountered during the crystallization of fluorinated fused pyridine systems in a question-and-answer format, providing not just solutions but the reasoning behind them.
Q1: My compound consistently "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: Oiling out is a common manifestation of a compound's high solubility in the chosen solvent system, or a crystallization process that is happening too quickly. The molecules are coming out of solution before they have time to organize into an ordered crystal lattice.
Causality & Strategy:
-
Reduce the rate of supersaturation. The key is to approach the point of insolubility much more slowly.
-
If using slow evaporation: Switch to a less volatile solvent or significantly reduce the surface area for evaporation. For instance, instead of an open beaker, use a vial with a cap that has only a few small needle punctures[2][3]. You can also place the vial in a cooler environment like a refrigerator to slow down the evaporation rate[4].
-
If using anti-solvent addition: Add the anti-solvent much more slowly, perhaps with a syringe pump. Ensure vigorous stirring to avoid localized high concentrations of the anti-solvent. Consider cooling the entire system to decrease solubility further and allow for a more controlled precipitation.
-
Try vapor diffusion. This is often the most gentle method. Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a larger volume of a volatile "anti-solvent". The slow diffusion of the anti-solvent vapor into your compound's solution can lead to the gradual formation of high-quality crystals[4][5].
-
-
Re-evaluate your solvent choice. The ideal solvent is one in which your compound is moderately soluble. If it's too soluble, it will be difficult to coax out of solution in a crystalline form.
-
Perform a thorough solubility screen with a wide range of solvents of varying polarities.
-
A good starting point for a binary solvent system is to dissolve the compound in a good solvent and then titrate in an anti-solvent until the solution becomes slightly turbid. Warming the solution slightly to redissolve the precipitate and then allowing it to cool slowly can be effective[2][6].
-
Q2: I'm only getting amorphous powder or very fine needles. How can I encourage the growth of larger, single crystals suitable for X-ray diffraction?
A2: The formation of powder or microcrystals indicates that nucleation is happening too rapidly and is favored over crystal growth. The goal is to minimize the number of nucleation sites and slow down the growth process to allow for the formation of larger, more ordered crystals[3][7].
Causality & Strategy:
-
Minimize nucleation sites.
-
Ensure your compound is sufficiently pure. Impurities can act as nucleation sites, leading to the rapid formation of many small crystals. A purity of at least 80-90% is recommended for screening crystallization conditions[5].
-
Use clean glassware. Dust and scratches on the surface of your crystallization vessel can also serve as nucleation points[2][8]. Filtering the solution through a syringe filter before setting up the crystallization can help remove particulate matter[4].
-
-
Slow down the crystallization process.
-
Decrease the level of supersaturation. Use a more dilute solution to begin with.
-
Employ a temperature gradient. Slow cooling of a saturated solution can be very effective. Prepare a saturated solution at an elevated temperature and then allow it to cool to room temperature, or even lower, over an extended period. Placing the vessel in a Dewar flask with warm water can achieve a slow cooling rate[3].
-
Utilize solvent layering. Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will slowly form at the interface of the two solvents[5].
-
Q3: My fluorinated pyridine seems to have very poor solubility in most common solvents. What are some alternative strategies?
A3: Poor solubility is a significant challenge. The strategy here is to find a solvent or solvent mixture that can dissolve the compound, even if it requires heating, and then carefully induce crystallization.
Causality & Strategy:
-
Expand your solvent screen. Include less common solvents such as toluene, ethyl acetate, or even mixtures containing small amounts of highly polar solvents like DMF or DMSO, though be mindful that these can sometimes be incorporated into the crystal lattice[5].
-
Utilize slow cooling from a hot solution. If you can find a solvent that dissolves your compound when heated, this is a powerful technique. Dissolve the compound near the solvent's boiling point and then allow it to cool very slowly. This method is particularly suitable for compounds with low to moderate solubility[3][8].
-
Consider co-crystallization. If your molecule has hydrogen bond donors or acceptors, you may be able to form a co-crystal with another molecule. This can dramatically alter the solubility and crystal packing properties.
Q4: Are there any specific solvent considerations for fluorinated compounds?
A4: Yes, the presence of fluorine can influence solvent interactions.
Causality & Strategy:
-
Hydrogen Bonding: While fluorine is a poor hydrogen bond acceptor, solvents capable of hydrogen bonding can still influence crystal packing[5][9]. Consider whether a hydrogen-bonding solvent might help or hinder crystallization.
-
Halogen Bonding: Depending on the substitution pattern, the fluorine atoms may be able to participate in halogen bonding, which could be exploited in solvent selection.
-
Aromatic Solvents: Aromatic solvents like toluene or benzene can sometimes stabilize crystal packing through pi-pi interactions, especially if the fused pyridine system itself is aromatic[5].
-
Avoid highly volatile solvents for slow evaporation. Solvents like dichloromethane (DCM) or acetone tend to evaporate too quickly, often leading to powders or poor-quality crystals[5].
Frequently Asked Questions (FAQs)
-
What is the ideal crystal size for single-crystal X-ray diffraction?
-
Generally, a crystal that is 0.1 to 0.3 mm in each dimension is a good target[3].
-
-
How long should I wait for crystals to grow?
-
Crystallization can take anywhere from a few hours to several weeks. It's crucial to leave experiments undisturbed for as long as possible[4].
-
-
What should I do once I have crystals?
-
Never remove the solvent from the crystals. Often, solvent molecules are part of the crystal lattice, and their removal can cause the crystal to degrade[3].
-
-
Can I use my NMR tube for crystallization?
-
What are the most common crystallization techniques I should try first?
Experimental Protocols & Data
Solvent Selection for Crystallization
A crucial first step is to assess the solubility of your compound in a range of solvents. This will inform which crystallization technique is most likely to be successful.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Non-polar | Good as an anti-solvent. |
| Toluene | 111 | Non-polar | Can participate in π-stacking. |
| Diethyl Ether | 35 | Low | Highly volatile, use with caution for slow evaporation. |
| Dichloromethane (DCM) | 40 | Medium | Highly volatile, often leads to rapid crystallization. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A good general-purpose solvent. |
| Acetone | 56 | Medium-High | Volatile, good for dissolving many organics. |
| Acetonitrile (MeCN) | 82 | High | A common solvent for fluorinated compounds[10]. |
| Ethanol (EtOH) | 78 | High | Good for slow evaporation and cooling. |
| Methanol (MeOH) | 65 | High | Can be a good solvent for more polar compounds. |
| Water | 100 | Very High | Can be used for highly polar compounds or as an anti-solvent. |
Protocol 1: Slow Evaporation
This is often the simplest method to set up.
-
Prepare a nearly saturated solution of your compound in a suitable solvent (e.g., 5-10 mg in 0.5-1 mL).
-
Filter the solution into a clean vial to remove any dust or particulate matter.
-
Cover the vial with parafilm and poke a few small holes with a needle. The number and size of the holes will control the rate of evaporation[2][3].
-
Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This technique provides excellent control over the rate of crystallization.
-
In a small inner vial (for sitting drop) or on a siliconized glass slide (for hanging drop), dissolve your compound in a minimal amount of a "good" solvent to create a concentrated solution.
-
In a larger outer vial or the well of a crystallization plate, add a larger volume of a volatile anti-solvent.
-
Seal the system. The anti-solvent will slowly diffuse into the solution containing your compound, gradually decreasing its solubility and promoting crystal growth[4][5].
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (Higher Boiling Point) | Anti-Solvent (Lower Boiling Point) |
| Toluene (111 °C) | Pentane (36 °C) |
| Acetonitrile (82 °C) | Diethyl Ether (35 °C) |
| Methanol (65 °C) | Dichloromethane (40 °C) |
| DMF (153 °C) | Diethyl Ether (35 °C) |
| Water (100 °C) | Ethanol (78 °C) |
Data adapted from KU Leuven X-ray Core Facility[4].
Protocol 3: Anti-Solvent Crystallization
This method involves the direct addition of a solvent in which the compound is poorly soluble to a solution of the compound.
-
Dissolve your compound in a "good" solvent to create a clear solution.
-
Slowly add an "anti-solvent" in which your compound is insoluble until the solution becomes slightly turbid. This indicates the solution is saturated.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases[7][11][12].
Visualizing Crystallization Workflows
Decision-Making Flowchart for Troubleshooting
This diagram outlines a logical progression for troubleshooting common crystallization issues.
Caption: Troubleshooting flowchart for crystallization experiments.
Vapor Diffusion Experimental Setup
This diagram illustrates the principle of vapor diffusion for crystallization.
Caption: Schematic of the vapor diffusion crystallization method.
References
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core. Retrieved from [Link]
-
Antisolvent Crystallization. (n.d.). Retrieved from [Link]
- Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Sciences and Research.
-
Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. (2019, May 7). MDPI. Retrieved from [Link]
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
- Direct Design of Pharmaceutical Antisolvent Crystallization through Concentr
-
How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. (2003, September 30). ACS Publications. Retrieved from [Link]
- Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing).
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022, January 4). ACS Figshare. Retrieved from [Link]
-
Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022, January 4). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Fluorine Interactions in the 3D Packing of “Pt(IV)I2” Organometallic Molecular Materials: Structural and Computational Approaches. (2016, December 30). ACS Figshare. Retrieved from [Link]
- Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
-
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016, February 21). Crystal Growth & Design. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). MDPI. Retrieved from [Link]
-
Selecting a Solvent to Crystallize a Substance. (2020, August 19). YouTube. Retrieved from [Link]
- A Modular Approach to meta-Fluorin
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved from [Link]
- Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents.
- Synthesis and reactivity of fluorinated heterocycles. (2025, September 29).
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Fluorinated Heterocycles. (2025, August 10).
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies. Retrieved from [Link]
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025, August 6).
- Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. unifr.ch [unifr.ch]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. syrris.com [syrris.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. ijprajournal.com [ijprajournal.com]
Comparing biological activity of 4,7-difluoro vs non-fluorinated analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The Fluorine Effect
Strategic fluorination is a cornerstone of modern medicinal chemistry, often described as the "fluorine scan." This guide focuses specifically on the 4,7-difluoro substitution motif , a critical modification in conjugated scaffolds like indoles and benzothiadiazoles.
Unlike random fluorination, placing fluorine atoms at the 4 and 7 positions of these bicyclic systems creates a specific electronic push-pull effect. This modification is not merely about metabolic blocking; it fundamentally alters pKa , redox potential , and molecular orbital energy levels (HOMO/LUMO) , leading to distinct biological profiles compared to non-fluorinated analogs.
Key Comparative Advantages
| Feature | Non-Fluorinated Analog (H-Analog) | 4,7-Difluoro Analog (F-Analog) | Biological Impact |
| Electronic Nature | Electron-rich, higher LUMO | Electron-deficient, lowered LUMO | Enhanced charge transfer; red-shifted emission for imaging. |
| Acidity (pKa) | Higher pKa (Less acidic phenols/amines) | Lower pKa (More acidic) | Stronger H-bond donor capability; altered receptor binding. |
| Metabolic Stability | Vulnerable to CYP450 oxidation at C4/C7 | C-F bond blocks oxidation | Prolonged half-life; prevention of toxic quinone formation. |
| Lipophilicity | Lower LogP | Higher LogP | Improved membrane permeability; altered blood-brain barrier penetration. |
Deep Dive: Neuropharmacology (Indole Scaffolds)
Case Study: 5,6-Dihydroxytryptamine (5,6-DHT) Analogs
One of the most illustrative comparisons of the 4,7-difluoro effect is found in the study of neurotoxins and serotonin analogs. 5,6-DHT is a serotonin neurotoxin. Researchers synthesized 4,7-difluoro-5,6-dihydroxytryptamine (26c) to study how electronic modulation affects serotonergic uptake.
Comparative Data: Serotonin Uptake & Cytotoxicity
Data derived from Kawase et al. (J. Med. Chem.)
| Compound | Substitution | Uptake Affinity ( | Cytotoxicity ( | Redox Potential |
| 5,6-DHT | None (H,H) | Baseline (1x) | 92 | Low (Easily oxidized) |
| Compound 26c | 4,7-Difluoro | 13-fold higher affinity | 125 | High (Resistant to oxidation) |
Mechanism of Action
The superior performance of the 4,7-difluoro analog is driven by acidity modulation .
-
pKa Shift: The electronegative fluorine atoms at positions 4 and 7 pull electron density away from the hydroxyl groups at positions 5 and 6 (inductive effect,
). -
H-Bonding: This increases the acidity of the phenolic protons, making them stronger hydrogen bond donors.
-
Binding: The serotonin transporter (SERT) likely requires a strong H-bond donor at these positions, explaining the 13-fold increase in affinity.
-
Neuroprotection: The non-fluorinated 5,6-DHT is easily oxidized to a neurotoxic quinone. The 4,7-difluoro substitution stabilizes the catechol moiety against auto-oxidation, retaining biological activity while potentially modulating toxicity mechanisms.
Deep Dive: Bioimaging (Benzothiadiazole Scaffolds)
Case Study: Red-Shifting for In Vivo Imaging
In the development of fluorescent probes, the 2,1,3-benzothiadiazole (BT) unit is a standard electron acceptor. Replacing the hydrogens at C4 and C7 with fluorine is a standard strategy to push emission into the Near-Infrared (NIR) window, which is essential for deep-tissue biological imaging.
Comparative Photophysics
| Property | Non-Fluorinated BT | 4,7-Difluoro-BT (DFBT) | Biological Relevance |
| LUMO Level | Higher | Lowered (~0.2 - 0.3 eV drop) | Narrower bandgap leads to red-shifted emission (NIR). |
| Quantum Yield | Moderate | Variable (often lower due to "energy gap law") | Requires balancing with molecular rigidity to maintain brightness. |
| Cellular Uptake | Moderate Lipophilicity | Increased Lipophilicity | DFBT probes often target lipid droplets or hydrophobic pockets. |
Why it matters: Biological tissue is transparent in the NIR window (650–900 nm). Non-fluorinated BT dyes often emit in the green/yellow region, which suffers from high autofluorescence background. The 4,7-difluoro substitution specifically lowers the LUMO energy level without significantly affecting the HOMO, narrowing the energy gap and red-shifting the fluorescence into the optimal biological window.
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from a non-fluorinated scaffold to a 4,7-difluoro analog.
Caption: SAR logic flow demonstrating how 4,7-difluoro substitution drives divergent biological and physical outcomes compared to non-fluorinated controls.
Experimental Protocol: Evaluating Uptake Affinity
To objectively compare the biological activity of a 4,7-difluoro analog against its non-fluorinated counterpart, a competitive uptake assay is the gold standard. The following protocol is adapted from the self-validating methodologies used in serotonin analog research.
Protocol: Competitive Inhibition of [³H]-5-HT Uptake
Objective: Determine the
-
Cell Preparation:
-
Use N-2a neuroblastoma cells (or transfected HEK293 expressing SERT).
-
Culture in DMEM with 10% FBS until 80% confluence.
-
Validation Step: Ensure cell viability >95% via Trypan Blue exclusion before starting.
-
-
Incubation Buffer:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Supplement with pargyline (10
M) to inhibit MAO activity (prevents ligand degradation during assay).
-
-
Treatment:
-
Plate cells in 24-well plates.
-
Add test compounds (Non-fluorinated vs. 4,7-difluoro) at varying concentrations (
to M). -
Incubate for 10 minutes at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-Serotonin (5-HT) (final concentration ~20 nM).
-
Incubate for exactly 10 minutes.
-
Control: Run parallel wells at 4°C (active transport is temperature-dependent; 4°C represents non-specific binding).
-
-
Termination & Measurement:
-
Rapidly aspirate buffer and wash 3x with ice-cold KRH.
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Subtract non-specific binding (4°C values) from total uptake.
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
using non-linear regression.
-
Synthesis Workflow Visualization
The synthesis of 4,7-difluoro analogs often requires different starting materials than H-analogs due to the deactivated nature of the fluorinated ring.
Caption: General synthetic workflow contrasting the reactivity of fluorinated vs. non-fluorinated precursors.
References
-
Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines Source: Journal of Medicinal Chemistry (NIH/PubMed) [Link][1]
-
Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications Source: Materials Advances (RSC) [Link]
-
The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: Journal of Medicinal Chemistry (NIH/PMC) [Link]
Sources
A Comparative Guide to the X-ray Crystallography of Substituted Imidazo[4,5-c]pyridines for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition.[1][2] X-ray crystallography provides the definitive atomic-level blueprint of these molecules, revealing the subtle yet critical interplay of substituent effects on their solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of publicly available X-ray crystallography data for a series of substituted imidazo[4,5-c]pyridines and their closely related isomers, providing insights into their structural landscape and offering a practical framework for future drug design and development.
The Significance of Crystallographic Data in Drug Design
The precise knowledge of a molecule's crystal structure is not merely an academic exercise. It is a cornerstone of modern drug development for several reasons:
-
Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional arrangement of atoms with biological activity, researchers can make informed decisions about which parts of a molecule to modify to enhance potency, selectivity, and pharmacokinetic properties.[1]
-
Target-Based Drug Design: Crystal structures of ligands, such as substituted imidazo[4,5-c]pyridines, can be used in molecular docking studies to predict and analyze their binding modes within the active sites of biological targets like enzymes and receptors.[3][4]
-
Polymorphism and Patentability: The ability of a compound to exist in different crystal forms (polymorphism) can have profound implications for its solubility, stability, and bioavailability. Characterizing the crystal structure is essential for identifying and patenting the most suitable solid form of a drug candidate.
Comparative Analysis of Substituted Imidazo[4,5-c]pyridine Crystal Structures
The following table summarizes key crystallographic data for a selection of substituted imidazo[4,5-c]pyridines and their isomers, extracted from the literature. This comparative overview highlights how different substitution patterns influence the crystal system, space group, and unit cell dimensions.
| Compound | Substituents | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 9c | 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine | C₁₂H₈ClN₃ | Monoclinic | P2₁/c | 10.345 | 5.895 | 17.164 | 93.45 | [3] |
| 12b | Imidazo[4,5-c]pyridin-4-one derivative | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| 4 | 6-bromo-1-(prop-2-yn-1-yl)-2-(p-tolyl)-1H-imidazo[4,5-b]pyridine | C₁₆H₁₂BrN₃ | Monoclinic | P2₁/c | 13.1283 | 9.0732 | 12.3995 | 106.94 | |
| 7 | 6-bromo-2-(4-(dimethylamino)phenyl)-1-(prop-2-yn-1-yl)-1H-imidazo[4,5-b]pyridine | C₁₇H₁₅BrN₄ | Triclinic | P-1 | 8.2818 | 10.1251 | 10.9669 | 67.29 |
Note: The table includes imidazo[4,5-b]pyridine isomers due to their structural similarity and the availability of their crystallographic data, providing a broader context for comparison.
Experimental Protocols: From Synthesis to Single Crystal
The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and subsequent growth of single crystals suitable for diffraction experiments. The methodologies employed can significantly impact the quality of the final structural data.
General Synthesis of Imidazo[4,5-c]pyridines
A common and efficient method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or an aldehyde.[3][5] Microwave-assisted organic synthesis has emerged as a rapid and high-yielding approach for this transformation.[3]
Step-by-Step Synthesis Workflow:
-
Reactant Mixing: Substituted 3,4-diaminopyridine and the desired carboxylic acid are combined in a suitable solvent.
-
Catalyst/Reagent Addition: A dehydrating agent, such as propylphosphonic anhydride (T3P), and a base, like 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU), are added to the reaction mixture.[3]
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and time to drive the cyclization and dehydration, forming the imidazole ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard procedures like filtration, extraction, and purified by techniques such as recrystallization or column chromatography.
Synthesis Workflow Diagram:
Caption: General workflow for the microwave-assisted synthesis of imidazo[4,5-c]pyridines.
Single Crystal Growth for X-ray Diffraction
The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. A variety of techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and stability.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Experimental Workflow for Crystal Growth:
Caption: Workflow for growing single crystals for X-ray diffraction analysis.
The Influence of Substituents on Crystal Packing and Intermolecular Interactions
The nature and position of substituents on the imidazo[4,5-c]pyridine core play a crucial role in dictating the crystal packing and the types of intermolecular interactions observed in the solid state. These interactions, in turn, influence the compound's physical properties.
-
Hydrogen Bonding: The presence of hydrogen bond donors (e.g., N-H in the imidazole ring) and acceptors (e.g., the pyridine nitrogen and substituents with heteroatoms) often leads to the formation of extensive hydrogen-bonded networks. These networks can significantly influence the crystal's stability and morphology.
-
π-π Stacking: The aromatic nature of the imidazo[4,5-c]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. The type and geometry of these interactions (e.g., face-to-face or offset) are influenced by the electronic properties of the substituents.
-
Halogen Bonding: Substituents such as chlorine or bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region.
For instance, the crystal structure of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine (compound 9c ) reveals a monoclinic crystal system with the space group P2₁/c.[3] The presence of the chlorine atom can introduce specific intermolecular contacts that influence the overall packing arrangement. In contrast, the crystal structures of the imidazo[4,5-b]pyridine isomers 4 and 7 show different crystal systems (monoclinic and triclinic, respectively), highlighting the impact of both substituent changes and the position of the nitrogen atom in the pyridine ring on the crystal packing.
Accessing Crystallographic Data
The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[6] This database is an invaluable resource for researchers, providing access to over a million curated crystal structures. When publishing new crystal structures, it is standard practice to deposit the data with the CCDC (Cambridge Crystallographic Data Centre) to obtain a CSD deposition number, ensuring the data is publicly accessible.
Conclusion and Future Directions
The X-ray crystallographic analysis of substituted imidazo[4,5-c]pyridines provides indispensable information for understanding their structure-activity relationships and guiding the design of new therapeutic agents. This guide has presented a comparative overview of available crystallographic data, outlined the experimental protocols for their synthesis and crystallization, and discussed the influence of substituents on their solid-state structures.
As the field of medicinal chemistry continues to explore the therapeutic potential of the imidazo[4,5-c]pyridine scaffold, the systematic collection and analysis of their crystal structures will remain a critical component of the drug discovery process. Future work should focus on expanding the crystallographic database for this class of compounds, including co-crystal structures with target proteins, to further elucidate their mechanism of action at a molecular level.
References
-
Satam, V., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. Available at: [Link]
-
Gajdács, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]
-
Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(5), 1384-1389. Available at: [Link]
-
Bistrović, A., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Fulir. Available at: [Link]
-
Kale, R. R., et al. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link]
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]
-
Dhara, K., et al. (2017). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. Synthetic Communications, 47(24), 2269-2281. Available at: [Link]
-
Bistrović, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(25), 8872. Available at: [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1466-1476. Available at: [Link]
-
El-Ghezal, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS AS CORROSION INHIBITORS FOR METALS IN ACIDIC MEDIUM. Journal of Chemical Technology and Metallurgy, 57(3), 450-461. Available at: [Link]
-
PubChem. (2026). 4H-Imidazo[4,5-C]pyridine. PubChem. Available at: [Link]
-
Bistrović, A., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. Molecules, 29(18), 4381. Available at: [Link]
-
Shestakov, A. S., et al. (2018). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. Available at: [Link]
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem. Available at: [Link]
-
Balijapalli, S., & Iyer, S. K. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. Available at: [Link]
-
Stanescu, M. D., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(13), 2845. Available at: [Link]
-
PubChemLite. (n.d.). Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). PubChemLite. Available at: [Link]
-
Dymińska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CSD One Million. CCDC. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to the Proper Disposal of 4,7-difluoro-3H-imidazo[4,5-c]pyridine
This guide provides essential safety and logistical information for the proper disposal of 4,7-difluoro-3H-imidazo[4,5-c]pyridine. As a fluorinated heterocyclic compound, likely utilized in medicinal chemistry and drug development for its potential biological activity, this substance requires careful handling from acquisition to disposal to protect laboratory personnel and the environment.[1][2] This document synthesizes established protocols for halogenated organic compounds, potentially cytotoxic agents, and pyridine derivatives to provide a comprehensive disposal framework.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
Potential Cytotoxicity and High Potency: The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently explored for antiproliferative (anticancer) properties.[1] Therefore, this compound must be treated as potentially cytotoxic or a potent active pharmaceutical ingredient (API). Occupational exposure, even at low levels, could pose long-term health risks.[3][4] The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling such hazardous drugs.[5][6]
-
Acute Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] They can cause severe irritation to the skin, eyes, and respiratory tract.[7] Systemic effects may include damage to the liver, kidneys, and central nervous system.[7]
-
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal stability and resistance to natural degradation.[10][11] Fluorinated organic compounds are often classified as persistent organic pollutants (POPs), which can bioaccumulate and pose a long-term risk to ecosystems.[12] Improper disposal can lead to lasting environmental contamination.[12]
-
Hazards of Thermal Decomposition: While high-temperature incineration is the preferred disposal method, incomplete combustion of halogenated organic compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), nitrogen oxides (NOx), and hydrogen cyanide.[7][9][13] This underscores the necessity of using a specialized, high-temperature hazardous waste incinerator.[14]
Hazard Summary Table
| Hazard Category | Associated Risks & Rationale | Primary Regulatory Body |
| Health Hazards | Acute: Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin and eye irritation.[15][16] Chronic: Potential cytotoxic agent; may cause organ damage with prolonged exposure.[5][7] | OSHA |
| Physical Hazards | Flammability: Assumed to be a flammable liquid and vapor, similar to pyridine.[7][9] Vapors may form explosive mixtures with air.[9][15] | DOT, NFPA |
| Environmental Hazards | Persistent in the environment due to strong C-F bonds.[10][12] Potentially toxic to aquatic life.[17] | EPA |
| Special Hazards | Thermal decomposition may produce hydrogen fluoride, hydrogen cyanide, and NOx.[7][9][15] | EPA, OSHA |
Regulatory Framework: Adherence to Mandated Standards
Disposal of 4,7-difluoro-3H-imidazo[4,5-c]pyridine falls under strict federal and local regulations. All waste generated must be managed as hazardous waste in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).
As a halogenated organic compound, this waste may be subject to specific EPA hazardous waste codes, such as those in the "F" or "K" lists, if it meets certain criteria as a spent solvent or manufacturing waste.[18] More broadly, any substance with a carbon-halogen bond is regulated under land disposal restrictions.[19][20]
Step-by-Step Disposal Protocol
The guiding principle for disposal is ensuring complete destruction of the molecule in a controlled, compliant manner that prevents environmental release and personnel exposure.
Step 1: Waste Segregation and Identification
Proper segregation is the most critical step to ensure safety and compliance.
-
Immediate Segregation: As soon as it is declared waste, 4,7-difluoro-3H-imidazo[4,5-c]pyridine and any materials contaminated with it must be segregated from non-hazardous and other chemical waste streams.
-
Designated Waste Container: Use only dedicated, properly labeled hazardous waste containers. Never mix this waste with other types, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Clear Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4,7-difluoro-3H-imidazo[4,5-c]pyridine," and a clear indication of its hazards (e.g., Toxic, Flammable, Environmentally Hazardous).
Step 2: Personal Protective Equipment (PPE)
When handling waste containers, assume the potential for exposure. The required PPE is identical to that used when handling the pure compound.
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Body Protection: A disposable, solid-front gown is recommended over a standard lab coat to prevent contamination of personal clothing.[21]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosol or dust generation (e.g., during spill cleanup or handling of solids), an NIOSH-certified respirator (e.g., an N95 for solids or a respirator with an organic vapor cartridge for liquids) is required.[21] All respirator use must be part of a formal institutional program with fit-testing and training.[21]
Step 3: Containerization and On-Site Storage
-
Primary Container: The waste material itself (e.g., contaminated vials, pipette tips, PPE).
-
Secondary Container: A robust, chemically-resistant container with a tight-fitting lid (e.g., a polyethylene drum or pail). The container must be kept closed at all times except when adding waste.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be well-ventilated, secure, and away from heat or ignition sources.[9][22]
Step 4: Final Disposal Method
The chemical properties of this compound severely limit acceptable disposal options.
-
Required Method: High-Temperature Hazardous Waste Incineration. This is the only recommended and broadly compliant disposal method. The incinerator must be a licensed RCRA-compliant facility capable of reaching temperatures sufficient to break the carbon-fluorine bonds (typically >1,000°C) and equipped with scrubbers to neutralize acidic gases like HF and NOx.[11][14]
-
Unacceptable Methods:
-
Landfill: Land disposal of halogenated organic compounds is strictly regulated and generally prohibited.[19][20]
-
Sewer/Drain Disposal: Absolutely prohibited. This would lead to direct environmental contamination and potential damage to wastewater treatment systems.
-
Chemical Neutralization: While some chemicals can be neutralized in the lab, there is no simple, validated reaction to render this compound non-hazardous. Attempting to do so may create other hazardous byproducts.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of waste containing 4,7-difluoro-3H-imidazo[4,5-c]pyridine.
Caption: Workflow for the disposal of 4,7-difluoro-3H-imidazo[4,5-c]pyridine waste.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate. Post a warning sign.
-
Contact EHS: Immediately notify your institution's Environmental Health & Safety (EHS) department and follow their specific instructions.
-
Assemble PPE: Do not re-enter the area without the appropriate PPE, including respiratory protection.
-
Containment: If trained to do so, prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container for disposal.[17][23]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (as recommended by your EHS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these rigorous procedures, researchers can handle and dispose of 4,7-difluoro-3H-imidazo[4,5-c]pyridine in a manner that ensures their safety, maintains laboratory compliance, and upholds their responsibility to protect the environment.
References
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Conversion of some perfluoroolefins under the action of nucleophiles as a waste disposal method for industrial fluoroorganic materials. Fluorine Notes. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU. ACS Publications. [Link]
-
EPA Hazardous Waste Codes. US Environmental Protection Agency (EPA). [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet - Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Pyridine - Stobec. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Pyridine - PENTA. [Link]
-
Safety Data Sheet: Pyridine - Chemos GmbH & Co.KG. [Link]
-
3H-imidazo(4,5-b)pyridine-5-carboxylic acid PubChem Entry. National Center for Biotechnology Information. [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride PubChem Entry. National Center for Biotechnology Information. [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. qualia-bio.com [qualia-bio.com]
- 7. nj.gov [nj.gov]
- 8. stobec.com [stobec.com]
- 9. chemos.de [chemos.de]
- 10. tandfonline.com [tandfonline.com]
- 11. epa.gov [epa.gov]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. 3H-imidazo(4,5-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21818978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. wku.edu [wku.edu]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 20. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 21. ashp.org [ashp.org]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4,7-difluoro-3H-imidazo[4,5-c]pyridine
Topic: Personal protective equipment for handling 4,7-difluoro-3H-imidazo[4,5-c]pyridine Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Introduction: The Precautionary Mandate
In drug discovery, 4,7-difluoro-3H-imidazo[4,5-c]pyridine is a high-value heterocyclic building block. Its structural utility lies in the electron-deficient pyridine ring and the bioisosteric fluorine atoms, which modulate pKa and metabolic stability.
However, these same properties dictate its safety profile. The introduction of fluorine atoms into the imidazopyridine core significantly increases lipophilicity . Unlike standard organic solids, this compound possesses an enhanced ability to permeate the stratum corneum (outer skin layer). Consequently, standard laboratory "universal precautions" are insufficient.
This guide moves beyond generic advice to provide a containment strategy based on the specific physicochemical behavior of fluorinated heterocycles.
Hazard Identification & Risk Assessment
Absence of specific toxicological data (LD50) for this specific isomer requires the application of the Precautionary Principle for Novel Chemical Entities (NCEs).
| Hazard Category | GHS Classification (Derived) | Mechanistic Risk |
| Acute Toxicity | H302: Harmful if swallowed | Nitrogen-rich heterocycles often exhibit biological activity; assume potency < 500 mg/kg. |
| Dermal | H315: Causes skin irritation | Critical: Fluorination enhances lipid solubility, increasing the risk of systemic absorption upon contact. |
| Inhalation | H335: Respiratory irritation | Fine crystalline powder form creates dust aerosols that can deeply penetrate bronchial trees. |
| Thermal | Decomposition Risk | Upon thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). |
The PPE Protocol: A Multi-Barrier System
Objective: Zero skin contact and zero inhalation.
A. Respiratory Protection (The Primary Barrier)
Requirement: Handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Open Bench Handling: STRICTLY PROHIBITED for solid weighing.
-
Contingency (Spill/Outside Hood): If the solid must be handled outside a hood (e.g., balance calibration, spill cleanup), a P100 (HEPA) half-face respirator is mandatory. Simple surgical masks offer zero protection against chemical dusts.
B. Hand Protection (The Permeation Barrier)
Standard thin nitrile gloves are insufficient for prolonged contact with fluorinated organics in solution.
Protocol: Double-Gloving Strategy
-
Inner Layer: Low-modulus Nitrile (0.06 mm) – for dexterity.
-
Outer Layer: High-Performance Nitrile or Neoprene (minimum 0.11 mm / 4 mil thickness).
-
Standard: Must meet EN ISO 374-1 Type B (Breakthrough time > 30 mins for at least 3 test chemicals).
Technical Insight: Fluorinated solvents and solutes can alter the swelling characteristics of glove polymers. Change outer gloves immediately upon splash contact. Do not rely on "evaporation."[1]
C. Ocular & Body Defense[1][2]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are inadequate because airborne dust can bypass side gaps.
-
Body: Tyvek® lab coat or arm sleeves are recommended over standard cotton if handling quantities > 10g, as cotton fibers can trap toxic dusts against the skin.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
The Static Hazard: Fluorinated solids are notorious for static charge buildup, causing "jumping" powder.
-
Step 1: Place an ionizing bar or anti-static gun inside the balance draft shield 10 seconds prior to use.
-
Step 2: Use a disposable antistatic weighing boat.
-
Step 3: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent immediately to suppress dust generation.
-
Phase 2: Reaction Setup
-
Solvent Selection: When dissolving 4,7-difluoro-3H-imidazo[4,5-c]pyridine, avoid using DMSO if possible, as DMSO acts as a penetration enhancer, carrying the fluorinated compound through nitrile gloves in seconds.
-
Preferred Solvents: Ethyl Acetate, Dichloromethane (DCM). Note: If using DCM, use Laminate (Silver Shield) gloves, as DCM permeates nitrile instantly.
-
Phase 3: Waste Disposal
-
Segregation: Do NOT mix with general organic waste.
-
Labeling: Tag specifically as "Fluorinated Heterocycle – Potential HF Generation on Incineration."
-
Reasoning: Standard incineration parameters may not be high enough to fully mineralize the C-F bond, and scrubbers are needed to capture HF gas to prevent damage to the incinerator and environmental release.
Visualization: PPE Decision Matrix
Caption: PPE Selection Logic based on physical state and solvent carrier risks.
Emergency Response Protocols
Inhalation Exposure[3][4][5]
-
Extract: Move victim to fresh air immediately.
-
Position: Situate in a semi-fowler position (reclined 45°) to ease respiratory effort.
-
Treat: If breathing is labored, oxygen should be administered by trained personnel. Note: Fluorinated dusts can cause delayed pulmonary edema; medical observation for 24 hours is recommended.
Fire / Thermal Decomposition
-
Hazard: Thermal degradation releases Hydrogen Fluoride (HF) .
-
Action:
-
Evacuate the lab immediately.
-
Firefighters must wear Self-Contained Breathing Apparatus (SCBA) .
-
Do not use a standard ABC extinguisher if the fire involves large quantities; water fog is preferred to scrub HF vapors from the air, but containment of runoff is critical.
-
References & Standards
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging. (General classification for halogenated pyridines). Link
-
Ansell Healthcare. Chemical Permeation & Degradation Database (EN 374 Standards). (Source for nitrile breakthrough times against organic bases). Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).Link
-
PubChem. Compound Summary: Imidazo[4,5-c]pyridine derivatives. (Structural proxy data). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
